4-[8-(2-Phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of OSM-S-188 typically involves the formation of the aminothienopyrimidine core followed by the introduction of the benzene sulfonamide group. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity. Detailed synthetic routes may vary, but they generally involve multi-step processes that require careful control of temperature, pH, and reaction time .
Industrial Production Methods
Industrial production of OSM-S-188 would likely involve scaling up the laboratory synthesis methods to accommodate larger volumes. This would include optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
OSM-S-188 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
OSM-S-188 has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a tool for investigating biological pathways and interactions, particularly in the context of enzyme inhibition and protein binding.
Medicine: OSM-S-188 is explored for its potential therapeutic effects, including its role as an inhibitor of specific enzymes involved in disease processes.
Industry: It is utilized in the development of new materials and chemical processes, benefiting sectors such as pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of OSM-S-188 involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit the activity of Plasmodium falciparum asparaginyl-tRNA synthetase by forming a covalent adduct with the enzyme, thereby blocking its function. This reaction hijacking mechanism is highly selective and effective, making OSM-S-188 a promising candidate for antimalarial drug development .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to OSM-S-188 include other aminothienopyrimidine benzene sulfonamides, such as OSM-S-106. These compounds share structural similarities but may differ in their specific functional groups and biological activities .
Uniqueness
What sets OSM-S-188 apart from its counterparts is its unique mechanism of action and high selectivity for its molecular targets. This makes it particularly valuable for applications where precision and efficacy are paramount, such as in the development of targeted therapies for infectious diseases .
Properties
Molecular Formula |
C20H15N5S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[8-(2-phenylethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]benzonitrile |
InChI |
InChI=1S/C20H15N5S/c21-14-16-6-8-17(9-7-16)18-23-24-19-20(22-11-12-25(18)19)26-13-10-15-4-2-1-3-5-15/h1-9,11-12H,10,13H2 |
InChI Key |
RLRZZSUSUHAPSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NC=CN3C2=NN=C3C4=CC=C(C=C4)C#N |
Origin of Product |
United States |
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